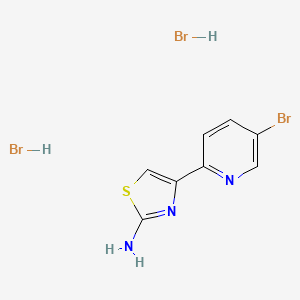

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide

Description

Properties

IUPAC Name |

4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine;dihydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S.2BrH/c9-5-1-2-6(11-3-5)7-4-13-8(10)12-7;;/h1-4H,(H2,10,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKXNXFHCQTVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=CSC(=N2)N.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803595-09-6 | |

| Record name | 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.

Formation of Thiazole Ring: The brominated pyridine is then reacted with thiourea under basic conditions to form the thiazole ring, resulting in 4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine.

Formation of Dihydrobromide Salt: The final step involves the conversion of the amine to its dihydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxides. Conditions typically involve polar aprotic solvents and mild heating.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine-thiazole derivatives.

Oxidation and Reduction: Products may include oxidized or reduced forms of the thiazole ring.

Coupling Reactions: Products are typically more complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as a building block for synthesizing potential therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases, particularly neurological and inflammatory disorders.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of 4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine exhibit significant anticancer properties. A study published in 2023 evaluated several thiazole-based compounds derived from this structure and found that they effectively inhibited breast cancer cell proliferation .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex heterocyclic structures. Its ability to undergo substitution reactions makes it valuable for developing new materials with desired properties.

Synthetic Pathway Overview

- Bromination of Pyridine : Converts pyridine to 5-bromopyridine.

- Thiazole Ring Formation : Reacting with thiourea under basic conditions yields the thiazole structure.

- Dihydrobromide Formation : Treatment with hydrobromic acid results in the dihydrobromide salt form.

| Reaction Step | Reagent | Conditions |

|---|---|---|

| Bromination | NBS | Mild heat |

| Thiazole Synthesis | Thiourea | Basic conditions |

| Salt Formation | HBr | Acidic conditions |

Materials Science

The compound's unique electronic and optical properties make it a candidate for developing novel materials. Research into its application in electronic devices and sensors is ongoing, focusing on its potential as a semiconductor material.

Potential Applications

- Organic light-emitting diodes (OLEDs)

- Photovoltaic cells

- Chemical sensors

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide involves its interaction with specific molecular targets. The brominated pyridine ring and thiazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and related thiazol-2-amine derivatives:

Key Observations:

- Core Heterocycle: The target compound’s thiazole core is distinct from the thiadiazole in , which may alter aromaticity and electronic properties.

- Substituents: The 5-bromopyridin-2-yl group in the target compound contrasts with bulky aryl groups (e.g., dihydroacenaphthylenyl in ) or alkyl chains (e.g., 2-aminoethyl in ). Bromine’s electronegativity and pyridine’s aromaticity could enhance binding interactions in biological systems.

- Salt Form: Dihydrobromide salts (target compound, ) likely exhibit higher aqueous solubility compared to hydrobromide () or neutral forms ().

Biological Activity

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine dihydrobromide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features both a brominated pyridine and a thiazole ring, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C8H8BrN3S·2HBr, and it has a molecular weight of approximately 325.08 g/mol. The structural characteristics of this compound enable it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The brominated pyridine ring can participate in electrophilic substitutions, while the thiazole moiety may facilitate interactions with biological macromolecules. These interactions can lead to the modulation of signaling pathways related to inflammation, cancer proliferation, and neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds similar to 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine exhibit significant anticancer properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole-containing compounds could inhibit the proliferation of human glioblastoma U251 cells with IC50 values ranging from 10–30 µM .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Similar thiazole derivatives have been reported to possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-based activity study suggested that electron-donating groups on the aromatic rings enhance antimicrobial potency .

Neuroprotective Effects

There is emerging evidence that thiazole-based compounds can serve as acetylcholinesterase inhibitors, which may be beneficial in treating Alzheimer's disease. In vitro assays have shown that certain thiazoles can significantly inhibit acetylcholinesterase activity, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Case Studies

Q & A

Q. How to address inconsistencies in XRD vs. computational geometry predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.